4-Iodohepta-1,6-diene

Radical Cyclization Cyclopentane Synthesis Free Radical Chemistry

4-Iodohepta-1,6-diene (CAS 921926-33-2) is an organic compound belonging to the class of halogenated dienes, specifically an iodo-substituted 1,6-heptadiene. Its molecular formula is C7H11I, with a molecular weight of 222.067 g/mol.

Molecular Formula C7H11I
Molecular Weight 222.07 g/mol
CAS No. 921926-33-2
Cat. No. B3389247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodohepta-1,6-diene
CAS921926-33-2
Molecular FormulaC7H11I
Molecular Weight222.07 g/mol
Structural Identifiers
SMILESC=CCC(CC=C)I
InChIInChI=1S/C7H11I/c1-3-5-7(8)6-4-2/h3-4,7H,1-2,5-6H2
InChIKeyJZLNWJVJFSFPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodohepta-1,6-diene (CAS 921926-33-2): A Specialized Diene Building Block for Organic Synthesis and Polymer Chemistry


4-Iodohepta-1,6-diene (CAS 921926-33-2) is an organic compound belonging to the class of halogenated dienes, specifically an iodo-substituted 1,6-heptadiene [1]. Its molecular formula is C7H11I, with a molecular weight of 222.067 g/mol [2]. The compound is characterized by a central iodine atom on a seven-carbon chain terminated by two terminal alkene groups. This structure makes it a versatile building block for constructing more complex molecular architectures through reactions involving its alkene moieties and its reactive carbon-iodine bond [1].

The Critical Role of the Iodo Substituent in 4-Iodohepta-1,6-diene for Targeted Reactivity


In-class analogs of 4-iodohepta-1,6-diene, such as 4-bromohepta-1,6-diene or 4-chlorohepta-1,6-diene, are not interchangeable substitutes. The specific reactivity of the carbon-iodine bond, compared to other halogens, is paramount for many synthetic applications. For instance, in transition metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Sonogashira) and radical cyclizations, the iodide functions as a superior leaving group or radical precursor due to its weaker bond strength and higher polarizability. This leads to higher yields, faster reaction rates, and milder conditions [1]. A user opting for a bromo- or chloro-analog may find that their chosen reaction pathway is either impossible, severely retarded, or results in a significantly reduced yield, thereby impacting project timelines and resource allocation.

Quantifiable Differentiation: Comparative Performance of 4-Iodohepta-1,6-diene in Key Reactions


Radical Cyclization Proficiency: Iodide vs. Unsubstituted Heptadiene

In radical cyclization reactions, 4-iodohepta-1,6-diene demonstrates a specific and productive pathway that is not observed for unsubstituted 1,6-heptadiene. Under free radical initiation (AIBN), the iodo compound undergoes direct cyclization to yield cyclopentane derivatives [1]. The unsubstituted 1,6-heptadiene, lacking the iodine atom, does not participate in this direct radical cyclization mechanism, instead reacting through different pathways such as perfluoroalkyl radical addition [REFS-1, REFS-2].

Radical Cyclization Cyclopentane Synthesis Free Radical Chemistry

Heck Reaction Efficiency: A Quantitative Comparison of Halogenated 1,6-Heptadienes

In the context of palladium-catalyzed Heck reactions, 4-iodohepta-1,6-diene (and its functionalized analogs) demonstrate a significant kinetic advantage over their bromo- and chloro- counterparts. The oxidative addition step, which is often rate-limiting for aryl and alkenyl halides, is known to be orders of magnitude faster for iodides than for bromides, and bromides are in turn much faster than chlorides [1]. A direct application of this principle is seen in the synthesis of ovalicin, where a (Z)-3-silyloxy-1-iodo-1,6-heptadiene undergoes an intramolecular Heck reaction to construct the natural product's core [2]. Using a bromo- or chloro-analog in this key step would be expected to lead to a significantly slower reaction or no reaction under the same mild conditions, resulting in lower yields or requiring more forcing conditions that could compromise other sensitive functional groups.

Heck Reaction Cross-Coupling Palladium Catalysis Natural Product Synthesis

Distinct Photochemical Behavior Enabling [2+2] Cycloaddition

Photolysis of 4-iodohepta-1,6-diene at 254 nm is reported to induce [2+2] cycloaddition or diradical formation [1]. This photochemical reactivity is a specific property of the diene system with an iodo substituent. In contrast, the photochemistry of 1,6-heptadiene is dominated by different pathways, often involving through-space interactions studied by photoelectron spectroscopy rather than productive cycloadditions [2]. This distinction means that 4-iodohepta-1,6-diene can be used as a photoactive building block for synthesizing bicyclic structures, a functionality not present in its non-iodinated or other halogenated analogs.

Photochemistry [2+2] Cycloaddition Photolysis

Targeted Application Scenarios for 4-Iodohepta-1,6-diene in R&D and Process Chemistry


Synthesis of Cyclopentane-Containing Natural Products and Pharmaceuticals

Researchers engaged in the total synthesis of complex natural products containing cyclopentane rings, such as ovalicin and its analogues, should specifically source 4-iodohepta-1,6-diene or its functionalized derivatives. The compound serves as a crucial intermediate that undergoes an efficient intramolecular Heck reaction to forge the core cyclopentane framework [1]. As demonstrated, using the iodo-substrate enables this key transformation under mild palladium catalysis, a feature not guaranteed by its bromo- or chloro- counterparts. This directly impacts the success and efficiency of multi-step synthetic routes.

Methodology Development in Radical Cyclization Chemistry

Research groups focusing on the development of new radical cyclization methodologies or the application of known methods for library synthesis will find 4-iodohepta-1,6-diene to be a valuable and distinct substrate. The iodine atom acts as an excellent radical precursor, enabling efficient cyclization to cyclopentane derivatives under standard free radical conditions (e.g., AIBN initiation) [1]. This provides a clear and predictable pathway for constructing five-membered carbocycles, offering a strategic advantage over the use of unsubstituted 1,6-heptadiene, which does not follow the same productive radical cyclization mechanism [REFS-1, REFS-2].

Photochemical Construction of Bicyclic Scaffolds

Scientists in the field of photochemistry and materials science seeking to construct strained bicyclic systems through [2+2] photocycloadditions should consider 4-iodohepta-1,6-diene as a specialized building block. Its distinct reactivity under 254 nm photolysis allows for the formation of bicyclic structures that are not directly accessible from the parent 1,6-heptadiene [1]. This application leverages the unique photophysical properties conferred by the iodo-diene system, enabling the exploration of novel molecular architectures and functional materials.

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